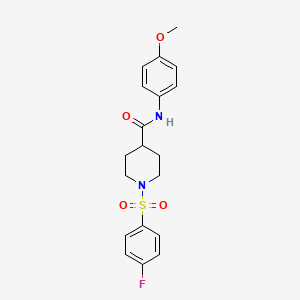

1-(4-fluorobenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide

Description

1-(4-Fluorobenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is a synthetic piperidine-4-carboxamide derivative characterized by a 4-fluorobenzenesulfonyl group at the piperidine nitrogen and a 4-methoxyphenyl substituent on the carboxamide nitrogen. This compound shares structural motifs common in medicinal chemistry, where the sulfonyl group enhances electrophilicity and binding to enzymatic targets, while the 4-methoxyphenyl group improves solubility through hydrogen bonding .

Properties

IUPAC Name |

1-(4-fluorophenyl)sulfonyl-N-(4-methoxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O4S/c1-26-17-6-4-16(5-7-17)21-19(23)14-10-12-22(13-11-14)27(24,25)18-8-2-15(20)3-9-18/h2-9,14H,10-13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWMXVUMIAZCHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-fluorobenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The synthetic route often includes:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Fluorobenzenesulfonyl Group: This step usually involves sulfonylation reactions using reagents like fluorobenzenesulfonyl chloride.

Attachment of the Methoxyphenyl Group: This can be done through nucleophilic substitution reactions, where the methoxyphenyl group is introduced to the piperidine ring.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-fluorobenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the removal of the sulfonyl group or reduction of other functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-fluorobenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Sulfonyl Group Variations

- 1-[(4-Methylphenyl)sulfonyl]-N-(2-Phenylethyl)Piperidine-4-Carboxamide (CAS 433699-34-4) : Replacing fluorine with a methyl group reduces electrophilicity, likely decreasing binding potency but increasing lipophilicity, which may improve membrane permeability .

- N-(4-Fluorobenzyl)-1-[(4-Fluorophenyl)Sulfonyl]Piperidine-3-Carboxamide (CAS 832114-76-8): Positional isomerism (3-carboxamide vs.

N-Substituent Variations

- Target Compound : The 4-methoxyphenyl group balances lipophilicity and solubility, a feature critical for oral bioavailability.

- 1-[(4-Fluorobenzene)Sulfonyl]-N-(2-Phenylethyl)Piperidine-4-Carboxamide (CAS 591226-92-5) : A 2-phenylethyl substituent increases hydrophobicity, favoring blood-brain barrier penetration but risking off-target effects .

Physicochemical and Regulatory Considerations

Molecular Properties :

Compound Molecular Weight logP (Predicted) Key Feature Target Compound ~406.4 ~2.8 High polarity (methoxy) 1-[(4-Methylphenyl)Sulfonyl] Analog ~388.5 ~3.5 Increased lipophilicity N-(4-Fluorobenzyl)-3-Carboxamide ~410.3 ~3.1 Positional isomerism Regulatory Status : Piperidine-4-carboxamides with 4-methoxyphenyl groups () are under legislative scrutiny, emphasizing the need for precise substituent selection to avoid regulatory hurdles .

Biological Activity

The compound 1-(4-fluorobenzenesulfonyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide is a piperidine derivative that has garnered attention due to its potential biological activities. This article delves into its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects, supported by research findings and data tables.

Antibacterial Activity

Research has shown that compounds containing piperidine and sulfonamide moieties exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, it was found that derivatives similar to This compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. The effectiveness was measured using minimum inhibitory concentration (MIC) values, indicating potential for therapeutic applications in treating bacterial infections .

Acetylcholinesterase (AChE) Inhibition

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that certain piperidine derivatives exhibit strong AChE inhibitory activity, with IC50 values significantly lower than standard inhibitors like thiourea. For instance, some related compounds displayed IC50 values ranging from 0.63 µM to 6.28 µM .

Urease Inhibition

Inhibition of urease is another critical aspect of the biological activity of this compound. Urease inhibitors are valuable in treating conditions like urinary tract infections and kidney stones. The synthesized compounds were reported to have strong inhibitory activity against urease, with select compounds showing IC50 values as low as 1.13 µM, indicating their potential as effective urease inhibitors .

Case Studies

- Antibacterial Screening : A series of piperidine derivatives were synthesized and screened for antibacterial activity against various strains. The results indicated that the presence of the sulfonamide group significantly enhances the antibacterial efficacy of these compounds.

- Enzyme Interaction Studies : Molecular docking studies were conducted to elucidate the binding interactions between the synthesized compounds and target enzymes (AChE and urease). These studies revealed specific amino acid interactions that contribute to the observed inhibitory effects.

Summary of Biological Activities

| Activity Type | Target | IC50 Values (µM) | Notes |

|---|---|---|---|

| Antibacterial Activity | Salmonella typhi | Moderate to Strong | Effective against multiple bacterial strains |

| AChE Inhibition | Acetylcholinesterase | 0.63 - 6.28 | Strong inhibitors compared to thiourea |

| Urease Inhibition | Urease | 1.13 - 6.28 | Potential for treating urinary infections |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.